(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
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Overview
Description
(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a complex organic compound that features a brominated indoline moiety
Scientific Research Applications
(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . For instance, similar compounds have been shown to inhibit photosynthetic electron transport (PET), with their inhibitory efficiency depending on the compound’s lipophilicity and the electronic properties of the substituent in the N-phenyl moiety .
Biochemical Pathways
For instance, 5-bromo-3,4-dihydroxybenzaldehyde, a related compound, has been reported to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway .
Pharmacokinetics
The compound’s molecular weight (550803) and linear formula (C25H17BrClN5O3) suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light and algal photosynthetic activity have been shown to affect the release of halomethane, a related compound .
Preparation Methods
The synthesis of (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the reaction of isatin derivatives with hydrazides under specific conditions. The reaction is often catalyzed by acids such as hydrochloric acid or perchloric acid to facilitate the formation of the desired product. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Comparison with Similar Compounds
- 5-bromo-2-hydroxybenzohydrazide
- N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- 5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-benzohydrazide
Properties
IUPAC Name |
5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUDRKGYBEFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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